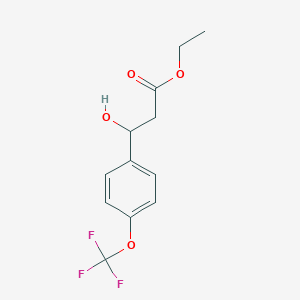
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O4 and a molecular weight of 278.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoate ester. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves the esterification of 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination .
化学反応の分析
Types of Reactions
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate
Reduction: Formation of 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanol
Substitution: Formation of substituted derivatives depending on the nucleophile used
科学的研究の応用
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate: Contains a chloro group instead of a trifluoromethoxy group.
Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate: Contains a nitro group instead of a trifluoromethoxy group.
These comparisons highlight the unique characteristics of this compound, particularly the influence of the trifluoromethoxy group on its chemical and physical properties .
生物活性
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate is an organic compound notable for its potential biological activities, particularly due to the presence of the trifluoromethoxy group. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H13F3O4. The compound features a hydroxy group, an ester functional group, and a trifluoromethoxy substituent on the phenyl ring. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Biological Activity
Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced biological activity. This compound has been investigated for various biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be beneficial in therapeutic applications targeting metabolic pathways.
- Receptor Binding : The unique electronic properties imparted by the trifluoromethoxy group may enhance binding affinity and selectivity towards biological receptors, making it a candidate for drug development.
The mechanism of action involves the interaction of the compound with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating penetration through cell membranes. The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity .
Synthesis
This compound can be synthesized through various methods that ensure high yields and purity. Common synthetic routes involve:
- Esterification Reactions : Using appropriate carboxylic acids and alcohols under acidic or basic conditions.
- Nucleophilic Substitution : Employing trifluoromethoxy-substituted phenols in reactions with activated esters or acyl chlorides.
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and biological interactions of this compound:
- Pharmacokinetics : Research suggests that modifications to this compound could lead to improved metabolic stability and bioavailability in therapeutic applications.
- Anticancer Activity : Preliminary investigations indicate potential anticancer properties, where the compound may inhibit cancer cell proliferation through specific molecular pathways .
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-hydroxy-3-(4-trifluoromethylphenyl)propanoate | C12H13F3O2 | Contains a trifluoromethyl group instead of trifluoromethoxy |
| Methyl 3-hydroxy-3-(3-trifluoromethylphenyl)propanoate | C12H13F3O2 | Similar structure but with a methyl ester |
| Ethyl 3-hydroxy-3-phenylpropanoate | C12H14O3 | Lacks fluorinated substituents, affecting reactivity |
The unique position and type of fluorinated substituent (trifluoromethoxy versus trifluoromethyl) significantly influence the chemical reactivity and biological activity of these compounds .
特性
分子式 |
C12H13F3O4 |
|---|---|
分子量 |
278.22 g/mol |
IUPAC名 |
ethyl 3-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O4/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)19-12(13,14)15/h3-6,10,16H,2,7H2,1H3 |
InChIキー |
XNYJVYHJEQLWBB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















